(S)-Alpine borane

CAS No.: 42371-63-1

Cat. No.: VC3736379

Molecular Formula: C18H31B

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42371-63-1 |

|---|---|

| Molecular Formula | C18H31B |

| Molecular Weight | 258.3 g/mol |

| IUPAC Name | 9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane |

| Standard InChI | InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1 |

| Standard InChI Key | VCDGSBJCRYTLNU-NYCFMAHJSA-N |

| Isomeric SMILES | B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C |

| SMILES | B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C |

| Canonical SMILES | B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C |

Introduction

Chemical Structure and Identity

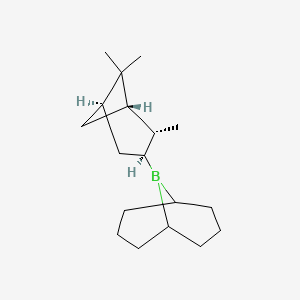

(S)-Alpine borane, systematically named 9-[(1R,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]-9-borabicyclo[3.3.1]nonane, is an organoboron compound with the molecular formula C₁₈H₃₁B and a molecular weight of 258.25 . It is derived from the natural terpene (-)-α-pinene via hydroboration . The compound appears as a colorless liquid but is typically encountered in solution form, most commonly in tetrahydrofuran (THF) .

The chemical structure of (S)-Alpine borane features a boron atom that bridges two ring systems: a bicyclo[3.3.1]nonane framework and a modified pinane (isopinocampheyl) structure. This unique spatial arrangement confers the molecule's distinct stereochemical properties that make it valuable in asymmetric synthesis.

Chemical Identifiers

The following identifiers help precisely characterize (S)-Alpine borane:

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁B |

| Molecular Weight | 258.25 g/mol |

| CAS Number | 42371-63-1 |

| SMILES | C[C@@H]1C@HB3[C@@H]4CCC[C@H]3CCC4 |

| InChI | 1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14-,15+,16-,17-/m0/s1 |

| InChI Key | VCDGSBJCRYTLNU-NEXGVSGLSA-N |

Table 1. Chemical identifiers of (S)-Alpine borane

Physical Properties

Understanding the physical properties of (S)-Alpine borane is essential for its proper handling and application in synthetic procedures. The compound exhibits several notable physical characteristics:

| Property | Value |

|---|---|

| Physical State | Colorless liquid |

| Index of Refraction | 1.495 |

| Molar Refractivity | 80.56 cm³ |

| Molar Volume | 275.8 cm³ |

| Surface Tension | 31 dyne/cm |

| Density | 0.93 g/cm³ |

| Flash Point | 157.2 °C |

| Enthalpy of Vaporization | 55.65 kJ/mol |

| Boiling Point | 336.3 °C at 760 mmHg |

| Vapor Pressure | 0.00022 mmHg at 25°C |

Table 2. Physical properties of (S)-Alpine borane

Synthesis and Preparation

(S)-Alpine borane is synthesized through a specific route that ensures its stereochemical integrity. The preparation involves the hydroboration of (-)-α-pinene, a naturally occurring terpene with defined stereochemistry .

Synthetic Route

The synthesis of (S)-Alpine borane is achieved by treating 9-Borabicyclo[3.3.1]nonane (9-BBN) with (-)-α-pinene . This reaction incorporates the chiral pinene moiety into the borane structure, creating the stereochemically defined reagent. The reaction proceeds in a stereoselective manner, preserving the stereochemical information from the starting pinene.

The general reaction can be represented as:

9-BBN + (-)-α-pinene → (S)-Alpine borane

This synthetic approach provides a reliable method for producing the reagent with consistent stereochemical properties, which is crucial for its applications in asymmetric synthesis.

Mechanistic Aspects of Reduction Reactions

(S)-Alpine borane performs reductions through a well-defined mechanism that accounts for its stereoselectivity. The process, known as the Midland Alpine borane reduction (or simply the Midland reduction), has been extensively studied .

Reduction Mechanism

The reduction mechanism begins with the coordination of the carbonyl oxygen to the boron atom of (S)-Alpine borane, forming an adduct. This coordination activates the carbonyl for subsequent hydride transfer. The hydride is delivered intramolecularly from the pinane substituent to the carbonyl carbon .

The stereoselectivity arises from the preferential approach of the hydride from one face of the carbonyl group, which is dictated by steric interactions between the substrate and the bulky borane reagent. The resulting borinic ester is then hydrolyzed to release the alcohol product:

C₈H₁₂B-pinanyl + RCDO → C₈H₁₂BOCHDR + (+)-d-pinene

C₈H₁₂BOCHDR + H₂O → C₈H₁₂BOH + HOCHDR

Notably, the stereochemical control comes from coordination of the carbonyl to the bulky borane, followed by hydride transfer opposite the largest group on the carbonyl carbon .

Applications in Organic Synthesis

(S)-Alpine borane has found extensive applications in organic synthesis, particularly in the preparation of chiral alcohols through asymmetric reduction of prochiral ketones and aldehydes.

Asymmetric Reductions

The primary application of (S)-Alpine borane is the asymmetric reduction of carbonyl compounds to generate chiral alcohols with high enantiomeric excess. The reagent is particularly effective for:

-

Reduction of aldehydes to primary alcohols

-

Reduction of prochiral ketones to secondary alcohols

The high stereoselectivity of these reductions makes (S)-Alpine borane an important tool in the synthesis of complex molecules, especially those with multiple stereocenters.

Synthetic Applications

Several specific applications highlight the utility of (S)-Alpine borane in complex synthesis:

-

Preparation of 5(S)-methyl 5-hydroxy-8-(tetrahydropyran-2-yloxy)-6-octynoate, an intermediate for the stereocontrolled total synthesis of leukotriene B₄

-

Synthesis of (+)-(S)-4-hydroxy-6-phenyl-5-hexynyl 2,2,4,4-tetramethyl-1,3-oxazolidine-3-carboxylate

-

Production of (R)-1-(tert-Butyldiphenylsilyloxy)pent-3-yn-2-ol, an intermediate for the preparation of (S)-4,5-dihydroxypentane-2,3-dione (DPD)

-

Preparation of (-)-(4S)-5-methyl-2-hexyn-4-ol, which serves as an intermediate for the synthesis of (+)-Prelog-Djerassi lactonic aldehyde

Research Findings and Comparative Studies

Recent research has demonstrated the effectiveness of (S)-Alpine borane in stereoselective reductions, particularly in comparison with other reducing agents. These studies provide valuable insights into when this reagent might be preferred over alternatives.

Comparative Reduction Studies

In a comprehensive study focused on the reduction of ketone 11 (a complex intermediate in the synthesis of didemniserinolipid B), researchers compared various reducing agents including (S)-Alpine borane . The results were enlightening:

| Entry | Reductive Condition | Temperature (°C) | Time (h) | Conversion (%) | Ratio (12a/12b) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | -78 | 2 | 100 | <1/20 |

| 2 | K-selectride | -78 | 2 | 100 | 1/1 |

| 3 | LiHAl(Ot-Bu)₃ | -78 | 2 | 100 | 1/3 |

| 4 | SmI₂, i-PrOH | r.t. | 8 | 80 | 1/5 |

| 9 | R-alpine-borane | r.t. | 24 | 50 | <1/20 |

| 10 | S-alpine-borane | r.t. | 24 | 50 | <1/20 |

Table 3. Comparative study of various reducing agents for the reduction of ketone 11

This comparison reveals that while (S)-Alpine borane provided excellent stereoselectivity (ratio <1/20), its conversion rate was moderate (50%) compared to some other reagents. This highlights the trade-off between stereoselectivity and reaction efficiency that synthetic chemists must consider.

Table 4. Hazard information for (S)-Alpine borane

The specific risks associated with (S)-Alpine borane include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume